Isoprene
Overview
Description
Mechanism of Action
Target of Action
Isoprene is a volatile organic compound that is emitted by many plants and some bacteria . It is also synthesized by the enzyme this compound synthase (IspS) from dimethylallyl diphosphate (DMAPP) . The primary targets of this compound are the biochemical pathways involved in its synthesis and emission, as well as the atmospheric chemistry affected by its volatility .
Biochemical Pathways
The biosynthesis of this compound involves several stages: synthesis of the this compound building blocks, their assembly into flexible linear and branched hydrocarbon substrates, and multistep reaction cascades to generate isoprenoid end products . The mevalonate pathway, also known as the isoprenoid pathway, is an essential metabolic pathway involved in the synthesis of this compound .
Pharmacokinetics
It is known that this compound is highly volatile and is rapidly cleared from the body .
Result of Action
This compound has significant effects on gene expression, the proteome, and the metabolome of both emitting and non-emitting species . It is thought to induce stress tolerance directly, by quenching reactive oxygen species, or indirectly by strengthening photosynthetic membranes and reprogramming expression of genes involved in antioxidant defense mechanisms .
Action Environment
Environmental factors, such as temperature and light intensity, can influence the emission of this compound . Additionally, anthropogenic activities and climate change can increase the exposure of plants to environmental stresses, which can affect this compound emission .
Biochemical Analysis
Biochemical Properties
Isoprene is synthesized by this compound synthase (IspS) from dimethylallyl diphosphate (DMAPP). IspS has received much attention for the conversion of this compound from DMAPP . The IspS gene has been isolated from several plants and expressed in Escherichia coli for further study .
Cellular Effects
This compound plays a crucial role in various cellular processes. It is involved in the synthesis of rubber and pharmaceuticals, acting as a platform molecule
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with various biomolecules. It is synthesized from DMAPP by the enzyme this compound synthase . The mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are being studied. Current research focuses on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Current research is investigating any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in the mevalonate pathway present in eukaryotes, archaea, and a few bacteria. In this pathway, 3 acetyl-CoA molecules along with 2 NADPH and 3 ATP are employed to synthesize either the 5-carbon IPP or DMAPP .
Transport and Distribution
Current studies focus on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are being studied. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
Isoprene can be synthesized through several methods. One common synthetic route involves the thermal cracking of petroleum-derived naphtha . Another method is the catalytic dehydrogenation of isopentane . Additionally, this compound can be produced via the dimerization of propylene followed by metathesis .
Industrial Production Methods
Industrial production of this compound primarily relies on the extraction from C5 hydrocarbon streams during the steam cracking of naphtha or oil . The separation techniques for producing pure this compound include azeotropic distillation, chemical isolation, and extractive distillation using solvents such as N-methylpyrrolidone, dimethylformamide, and acetonitrile .
Chemical Reactions Analysis
Types of Reactions
Isoprene undergoes various chemical reactions, including oxidation, polymerization, and addition reactions .
Oxidation: This compound reacts with oxygen to form peroxides, which can further decompose to produce free radicals.
Polymerization: This compound can polymerize to form polythis compound, which is the main component of natural rubber.
Addition Reactions: This compound can undergo addition reactions with halogens and hydrogen halides to form halogenated derivatives.
Common Reagents and Conditions
Oxidation: Common reagents include oxygen and various oxidizing agents.
Polymerization: Catalysts such as Ziegler-Natta catalysts are used for the polymerization of this compound.
Addition Reactions: Halogens (e.g., chlorine, bromine) and hydrogen halides (e.g., hydrogen chloride, hydrogen bromide) are commonly used.
Major Products
Oxidation: Major products include methyl vinyl ketone, methacrolein, and 3-methylfuran.
Polymerization: The primary product is polythis compound.
Addition Reactions: Halogenated this compound derivatives are the main products.
Scientific Research Applications
Isoprene has a wide range of applications in scientific research and industry:
Comparison with Similar Compounds
. Similar compounds include:
Monoterpenes: Compounds like limonene and myrcene, which consist of two isoprene units.
Sesquiterpenes: Compounds like farnesene, which consist of three this compound units.
Diterpenes: Compounds like phytol, which consist of four this compound units.
This compound is unique due to its simple structure and its role as a fundamental building block for more complex isoprenoids .
Properties
IUPAC Name |
2-methylbuta-1,3-diene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8/c1-4-5(2)3/h4H,1-2H2,3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRHGJUQNOFWUDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
||
Record name | ISOPRENE | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
26796-44-1, 6144-30-5, 9003-31-0 | |
Record name | 1,3-Butadiene, 2-methyl-, dimer | |
Source | CAS Common Chemistry | |
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Record name | 1,3-Butadiene, 2-methyl-, trimer | |
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Record name | Polyisoprene | |
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DSSTOX Substance ID |
DTXSID2020761 | |
Record name | Isoprene | |
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Molecular Weight |
68.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with a mild, aromatic odor; [HSDB], VERY VOLATILE COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |
Record name | Isoprene | |
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Record name | ISOPRENE | |
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Boiling Point |
34.067 °C, 34 °C | |
Record name | Isoprene | |
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Record name | ISOPRENE | |
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Flash Point |
-65 °F (-54 °C) (Closed cup) | |
Record name | Isoprene | |
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Solubility |
In water, 642 mg/L at 25 °C, Practically insoluble in water, Miscible with ethanol, ethyl ether, acetone, benzene, Soluble in alcohol, ether, hydrocarbon solvents, Solubility in water, mg/l at 25 °C: 642 (very poor) | |
Record name | Isoprene | |
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Record name | ISOPRENE | |
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Density |
0.679 g/cu cm at 20 °C, Relative density (water = 1): 0.7 | |
Record name | Isoprene | |
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Record name | ISOPRENE | |
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Vapor Density |
2.35 (Air = 1), Relative vapor density (air = 1): 2.4 | |
Record name | Isoprene | |
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Vapor Pressure |
550.0 [mmHg], VP: 400 mm Hg at 15.4 °C, 550 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 53.2 | |
Record name | Isoprene | |
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Record name | Isoprene | |
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Impurities |
Impurities in isoprene specified for the preparation of high cis-polyisoprene include: isoprene dimer, 0.1 wt% (max); alpha olefins, 1 wt% (max); beta olefins, 2.8 wt% (max); acetylenes, 50 ppm; allenes, 50 ppm; carbonyls, 10 ppm; sulfur, 5 ppm; piperylene, 80 ppm; cyclopentadiene, 1 ppm; peroxides, 5 ppm; acetonitrile, 8 ppm | |
Record name | Isoprene | |
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Color/Form |
Colorless volatile liquid, Colorless, watery liquid | |
CAS No. |
78-79-5, 9006-04-6 | |
Record name | Isoprene | |
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Record name | Isoprene | |
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Record name | Isoprene | |
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Melting Point |
-145.95 °C, -146 °C | |
Record name | Isoprene | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is isoprene's role in atmospheric chemistry?
A1: this compound, the most abundantly emitted non-methane hydrocarbon from the biosphere, significantly impacts atmospheric chemistry [, , , , ]. It reacts with atmospheric oxidants like hydroxyl radicals (OH) and ozone (O3), influencing their concentrations and impacting the formation of secondary organic aerosols (SOA) [, , , ].
Q2: How does drought stress affect this compound emissions?
A3: Drought stress can impact this compound emissions in complex ways. While some studies suggest drought can lead to increased this compound emissions due to higher temperatures [], others have observed a reduction in emissions due to physiological stress on plants [, ]. Satellite observations suggest that drought can both increase and decrease this compound emissions depending on severity and other environmental factors [].
Q3: How does this compound contribute to ozone and secondary organic aerosol formation?
A5: this compound oxidation in the presence of nitrogen oxides (NOx) leads to a complex cascade of reactions that can both produce and destroy ozone [, , ]. this compound oxidation also forms a variety of oxygenated and nitrated compounds, many of which contribute to SOA formation [, , ].
Q4: How does this compound emission vary among plant species?
A8: this compound emission is not universal among plants. Its presence and emission rates vary considerably across species, suggesting a complex evolutionary history with multiple origins or losses of the trait []. For example, while some oak species are high this compound emitters, other closely related species emit negligible amounts [].
Q5: How does the circadian clock influence this compound emissions?
A9: Recent research has revealed a strong circadian control over this compound emissions in some species, such as oil palm []. This circadian regulation appears to be temperature compensated, persisting even at high temperatures exceeding those known to disrupt other circadian phenomena in plants.
Q6: What is the molecular formula and weight of this compound?
A10: this compound (2-Methyl-1,3-butadiene) has a molecular formula of C5H8 and a molecular weight of 68.12 g/mol [].
Q7: What are the structural characteristics of this compound?
A11: this compound is a branched, five-carbon diene with two double bonds in conjugation, making it a highly reactive molecule [].
Q8: What are the analytical methods used to measure this compound?
A12: Several analytical techniques are used to measure this compound in various matrices. Gas chromatography coupled with mass spectrometry (GC-MS) is commonly employed, particularly with techniques like solid-phase microextraction (SPME) or cumulative headspace injection for improved sensitivity and accuracy [, ].
Q9: What are the industrial applications of this compound?
A13: this compound is a crucial monomer in the production of synthetic rubber, particularly cis-1,4-polythis compound, which closely resembles natural rubber []. This synthetic rubber finds extensive use in various industries, including tires, adhesives, and medical devices [].
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